molecular formula C12H14ClNO B14590337 1-[2-(2-Chloroethoxy)ethyl]-1H-indole CAS No. 61205-57-0

1-[2-(2-Chloroethoxy)ethyl]-1H-indole

Cat. No.: B14590337
CAS No.: 61205-57-0
M. Wt: 223.70 g/mol
InChI Key: VMPOOLICZKASSM-UHFFFAOYSA-N
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Description

1-[2-(2-Chloroethoxy)ethyl]-1H-indole is an indole derivative featuring a 2-(2-chloroethoxy)ethyl substituent at the indole nitrogen. The compound’s molecular formula is C₁₂H₁₃ClNO, with a molecular weight of 228.69 g/mol.

Properties

CAS No.

61205-57-0

Molecular Formula

C12H14ClNO

Molecular Weight

223.70 g/mol

IUPAC Name

1-[2-(2-chloroethoxy)ethyl]indole

InChI

InChI=1S/C12H14ClNO/c13-6-9-15-10-8-14-7-5-11-3-1-2-4-12(11)14/h1-5,7H,6,8-10H2

InChI Key

VMPOOLICZKASSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CCOCCCl

Origin of Product

United States

Preparation Methods

Key Synthetic Strategies

Direct N-Alkylation of Indole

The most straightforward approach involves alkylation of the indole nitrogen using 1-bromo-2-(2-chloroethoxy)ethane (or analogous alkylating agents). This method draws parallels to protocols for synthesizing N-alkylated indoles:

Reaction Conditions
  • Substrate : Indole (1.0 eq.)
  • Alkylating Agent : 1-Bromo-2-(2-chloroethoxy)ethane (1.1 eq.)
  • Base : Potassium hydroxide (3.0 eq.) in acetone or sodium hydride in dimethylformamide
  • Temperature : 20–80°C
  • Time : 2–24 hours

Mechanism :

  • Deprotonation of indole’s nitrogen by the base.
  • Nucleophilic substitution (SN2) at the alkylating agent’s bromine center.

Example Protocol :

  • Dissolve indole (1.0 mmol) and aqueous KOH (3.0 mmol) in acetone (10 mL).
  • Add 1-bromo-2-(2-chloroethoxy)ethane (1.1 mmol) and stir at 20°C for 2 hours.
  • Extract with ethyl acetate, purify via column chromatography (hexane/ethyl acetate).

Yield : 40–70% (dependent on steric and electronic effects).

Limitations
  • Competing C-3 alkylation may occur without rigorous base control.
  • Sensitivity to moisture necessitates anhydrous conditions for sodium hydride-mediated reactions.

Fischer Indolization Followed by N-Alkylation

This two-step method constructs the indole core before introducing the chloroethoxyethyl group:

Step 1: Fischer Indolization
  • Substrates : Phenylhydrazine hydrochloride + ketone (e.g., cyclohexanone).
  • Conditions : Microwave irradiation (150°C, 10 minutes) or thermal heating (125°C, 15 minutes) in tetrahydrofuran.
  • Product : 2,3-Disubstituted indole.
Step 2: N-Alkylation
  • Alkylating Agent : 1-Bromo-2-(2-chloroethoxy)ethane.
  • Base : Sodium hydride (3.0 eq.) in dimethylformamide at 80°C for 15 minutes.
  • Yield : Up to 91% for analogous trisubstituted indoles.

Advantages :

  • One-pot compatibility reduces intermediate isolation.
  • Tolerates electron-donating/withdrawing groups on the indole ring.

Reductive Cyclization of Nitroarenes

Adapted from the Leimgruber-Batcho indole synthesis, this method employs nitroarenes as precursors:

Protocol:
  • Condensation : React 2-nitrobenzyl carbonyl compounds with reducing agents (e.g., hydrazine/Raney nickel).
  • Cyclization : Form the indole skeleton under acidic or thermal conditions.
  • N-Alkylation : Introduce the chloroethoxyethyl group via methods in Section 2.1.

Example :

  • Reduction of ethyl 4-oxopentanoate with 1-(4-(benzyloxy)phenyl)hydrazine hydrochloride yields ethyl indole-3-carboxylate.
  • Subsequent alkylation and functional group interconversions generate the target compound.

Yield : 75–95% for intermediate steps.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range Key References
Direct N-Alkylation Rapid, minimal steps Competing C-alkylation; moisture sensitivity 40–70%
Fischer Indolization One-pot feasibility; broad substrate scope Requires high-temperature conditions 70–91%
Reductive Cyclization High yields for intermediates Multi-step; complex purification 75–95%

Optimization Strategies

Solvent and Base Selection

  • Dimethylformamide (DMF) : Enhances N-alkylation regioselectivity at elevated temperatures (80°C).
  • Potassium Hydroxide : Preferred over sodium methoxide to avoid transesterification.

Microwave Assistance

  • Reduces reaction time for Fischer indolization from hours to minutes.

Chemical Reactions Analysis

1-[2-(2-Chloroethoxy)ethyl]-1H-indole undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group in the chloroethoxyethyl moiety can be substituted by nucleophiles such as amines, thiols, or alkoxides. For example, reaction with sodium methoxide can yield the corresponding methoxy derivative.

    Oxidation Reactions: The indole ring can undergo oxidation to form indole-2,3-dione derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding ethoxyethyl derivative.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-(2-Chloroethoxy)ethyl]-1H-indole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[2-(2-Chloroethoxy)ethyl]-1H-indole involves its interaction with specific molecular targets in biological systems. The chloroethoxyethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, it can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Structural Analogues with Chloroethoxyethyl Substituents

1-[2-(2-Chloroethoxy)ethyl]-1,2-dihydropyrimidin-2-one
  • Molecular Formula : C₈H₁₁ClN₂O₂
  • Molecular Weight : 202.64 g/mol
  • Key Features: The chloroethoxyethyl group is attached to a pyrimidinone ring. The presence of the oxygen-rich chain enhances solubility compared to purely aromatic systems. Its NMR data (e.g., δ 3.77–3.98 ppm for CH₂Cl and ethoxy protons) highlight the electronic effects of the substituent .
  • Comparison: Unlike the indole core, the pyrimidinone ring lacks aromaticity at the 1,2-position, altering electronic properties. The indole derivative may exhibit higher hydrophobicity due to the aromatic indole ring.
Piperazine,1-[2-(2-chloroethoxy)ethyl]-4-Dibenzo[b,f][1,4]thiazepine
  • Molecular Formula: Not explicitly stated (complex structure).
  • Key Features : Combines a dibenzothiazepine core with a piperazine-chloroethoxyethyl side chain. The sulfur atom in the thiazepine ring introduces distinct electronic effects.
  • Comparison : The indole derivative’s smaller size and lack of a fused heterocyclic system may result in lower steric hindrance, favoring reactions at the chloroethoxy site .

Chloro-Substituted Indole Derivatives

1-[(2-Chloro-5-thiazolyl)methyl]-1H-indole-3-carboxaldehyde
  • Molecular Formula : C₁₃H₉ClN₂OS
  • Molecular Weight : 276.74 g/mol
  • Key Features : A thiazole ring with chlorine is attached to the indole nitrogen. The carboxaldehyde group at position 3 adds polarity.
  • This difference may influence pharmacological targeting .
7-Chloro-3-methyl-1H-indole-2-carboxylic Acid
  • Molecular Formula: C₁₀H₈ClNO₂
  • Molecular Weight : 209.63 g/mol
  • Key Features : Chlorine at position 7 and a methyl group at position 3. The carboxylic acid group enhances water solubility.
  • Comparison : The absence of a flexible ethoxy chain limits conformational flexibility compared to the target compound. This structural rigidity may reduce bioavailability .

Piperidine/Piperazine-Substituted Indoles

Compounds 9–17 from
  • Examples :
    • N-((1H-Indol-1-yl)Methyl)-2-Phenylethanamine (9) : Features a phenylethylamine side chain.
    • 5-Iodo-1-(Piperidin-1-Ylmethyl)-1H-Indole (11) : Bulky piperidine substituent with an iodine atom.
  • Key Features : These compounds exhibit varied substituents (e.g., methoxy, iodine, piperidine) with Rf values ranging from 0.25 to 0.65, indicating differences in polarity.
  • Comparison: The chloroethoxyethyl group in the target compound provides intermediate polarity (predicted Rf ~0.40–0.50) compared to highly polar carboxamides (e.g., Compound 14) and nonpolar alkyl chains (e.g., Compound 16) .

Pharmacologically Active Indoles

CNS-Targeted Derivatives ()
  • Examples: 3-[1-(2-{5-[2-(4-Methoxyphenyl)ethanoylamino]-2-methylphenyl}ethyl)piperidin-4-yl]-7-chloro-1H-indole (4b): LC/MS m/z 473 (MH⁺), used in CNS disorders.

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